molecular formula C9H12N2O2 B2904732 methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate CAS No. 2156772-42-6

methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2904732
CAS No.: 2156772-42-6
M. Wt: 180.207
InChI Key: GRGCGCNJYIZXFH-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a cyclobutyl substituent at the 3-position and a methyl ester group at the 5-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. The cyclobutyl group introduces unique steric and electronic effects, influencing solubility, crystallinity, and biological activity .

Properties

IUPAC Name

methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCGCNJYIZXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent reactions and transition-metal-catalyzed processes. These methods are designed to be efficient and environmentally friendly, utilizing catalysts like palladium or copper to facilitate the formation of the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Similarity Scores

Structural analogs of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate differ primarily in the substituent at the 3-position. A similarity analysis (based on Tanimoto coefficients) highlights the following analogs (Table 1):

Compound Name Substituent (3-position) Similarity Score CAS Number
This compound Cyclobutyl 0.96 [957500-07-1]
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid Cyclopentyl 0.96 [1392516-19-6]
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Cyclopropyl 0.96 [912451-06-0]
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid Isobutyl 0.96 [N/A]

Key Observations :

  • Cyclic substituents (cyclobutyl, cyclopentyl, cyclopropyl) exhibit high similarity scores (0.96) due to shared ring systems, but steric and electronic profiles differ significantly.
  • The cyclobutyl group introduces moderate ring strain (higher than cyclopentyl, lower than cyclopropyl), which may enhance reactivity or alter packing efficiency in crystalline states .

Physicochemical Properties

Solubility and Reactivity
  • Cyclobutyl vs. However, its strained structure may enhance electrophilicity at the ester group, favoring nucleophilic reactions (e.g., hydrolysis) .
  • Cyclobutyl vs. Isobutyl : Linear isobutyl groups improve lipophilicity, making analogs like 5-isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid more membrane-permeable but less crystalline .
Crystallinity and Packing
  • Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate (a structurally related compound) exhibits weak C–H···O interactions and Cl···N contacts in its crystal lattice, leading to dense packing .

Biological Activity

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a cyclobutyl group and a carboxylate functional group. This unique structure contributes to its potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's pyrazole ring can form hydrogen bonds and π-π interactions, influencing the activity of target molecules and modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Biological Activities

1. Enzyme Inhibition

  • This compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to biologically active pyrazoles suggests that it may inhibit various kinases involved in cancer progression .

2. Anti-inflammatory Effects

  • The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the modulation of inflammatory pathways, potentially making it useful for treating inflammatory diseases.

3. Anticancer Properties

  • Research indicates that this compound may exhibit anticancer activity by inhibiting key signaling pathways in cancer cells. Studies have demonstrated its effectiveness against several cancer types, including breast cancer and melanoma .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference(s)
Enzyme InhibitionInhibits various kinases; potential anticancer agent,
Anti-inflammatoryReduces inflammation markers in preclinical models
AnticancerEffective against breast cancer and melanoma ,

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study focusing on the anti-inflammatory properties of this compound, researchers observed significant reductions in pro-inflammatory cytokines in treated animal models. The compound was administered at varying doses, demonstrating a dose-dependent response in inflammation reduction.

Case Study 2: Cancer Cell Line Inhibition
Another investigation assessed the compound's efficacy against human cancer cell lines. This compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation. The study highlighted its selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

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